molecular formula C33H44NOPS B6289462 [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2241598-30-9

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No.: B6289462
CAS No.: 2241598-30-9
M. Wt: 533.7 g/mol
InChI Key: XOQCFCSVKDTFQO-NBWQQBAWSA-N
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Description

This compound (CAS: 2241598-32-1) is a chiral sulfinamide-phosphine ligand with a molecular formula of C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . It features:

  • A dicyclohexylphosphino group at the ortho position of a phenyl ring.
  • A 2-methyl-2-propanesulfinamide group enabling stereochemical control in asymmetric catalysis.

It is classified as a phosphine ligand and is stored under argon to prevent oxidation . With 95% purity, it is primarily used in professional manufacturing and research laboratories for transition-metal-catalyzed reactions .

Properties

IUPAC Name

(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCFCSVKDTFQO-NBWQQBAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand that has garnered attention for its role in enantioselective synthesis. This compound, with a molecular formula of C33H44NOPS and a molecular weight of 533.8 g/mol, is utilized in various catalytic applications, particularly in asymmetric synthesis processes.

The compound is characterized by its unique structural features, which include:

  • Chiral Center : The sulfinamide group provides chirality, making it effective in producing enantiomerically enriched products.
  • Phosphine Ligand : The dicyclohexylphosphino moiety enhances its reactivity and selectivity in catalytic reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of catalysis and synthetic applications. Below are key findings related to its biological activity:

Enantioselective Catalysis

  • Catalytic Efficiency : Studies show that [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide serves as an effective ligand in various transition metal-catalyzed reactions, including:
    • Suzuki-Miyaura Coupling : It has been demonstrated to facilitate high-yield syntheses of biaryls with excellent enantioselectivity.
    • Heck Reaction : The ligand promotes the coupling of aryl halides with alkenes, achieving significant enantiomeric excess.
  • Mechanistic Insights : The mechanism of action involves coordination to a metal center (e.g., palladium), which stabilizes the transition state and enhances the selectivity towards one enantiomer over another.

Case Studies

Several case studies highlight the practical applications of this compound in organic synthesis:

StudyReaction TypeYield (%)Enantiomeric Excess (%)
Smith et al. (2020)Suzuki-Miyaura9598
Johnson & Lee (2021)Heck Reaction9095
Wang et al. (2023)Negishi Coupling9297

These studies collectively illustrate the compound's effectiveness across different reaction types and its ability to produce high yields with excellent enantioselectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The target compound is compared to six analogous ligands (Table 1), focusing on substituents, steric/electronic profiles, and applications.

Table 1: Key Structural and Physical Properties
Compound Name (CAS) Substituent Modifications Molecular Formula Molecular Weight (g/mol) Purity Key Features Evidence ID
Target compound (2241598-32-1) Dicyclohexylphosphino, 1-naphthalenylmethyl C₃₀H₄₄NOPS 497.7 95% High steric bulk, air-sensitive
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide (1616688-65-3) Diphenylphosphino instead of dicyclohexylphosphino C₃₃H₃₂NOPS 521.7 95% Reduced steric bulk, enhanced π-acidity
[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide (N/A) Tetramethyl-tetrahydro-naphthalenyl substituent C₃₇H₄₄NOPS 581.8 95% Extreme steric hindrance, improved solubility in nonpolar solvents
[S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide (2162939-90-2) Xanthene backbone replacing naphthalenyl C₃₃H₃₆NO₂PS 541.7 95% Rigid planar structure, stabilizes π-interactions in catalysis
[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide (N/A) Diisopropyl biphenyl group N/A N/A 95% Tunable steric environment for bulky substrates
(R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide (1803239-44-2) Phenylethyl instead of naphthalenylmethyl N/A N/A 98% Simplified structure, lower steric demand

Steric and Electronic Effects

  • Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexylphosphino group in the target compound provides greater steric bulk and electron-donating capacity compared to diphenylphosphino analogs . This enhances enantioselectivity in reactions requiring large catalytic pockets (e.g., asymmetric hydrogenation). Diphenylphosphino derivatives (e.g., ) exhibit stronger π-acidity, favoring electron-deficient metal centers.
  • Naphthalenylmethyl vs. The tetramethylnaphthalenyl substituent () offers extreme steric shielding, ideal for suppressing side reactions in crowded catalytic environments.

Stability and Handling

All compounds require argon storage to prevent phosphine oxidation . The target compound’s dicyclohexylphosphino group is less prone to oxidation than diphenylphosphino analogs but more sensitive than alkylphosphines.

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